6-(2-Hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one
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Overview
Description
6-(2-Hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxin derivatives This compound is characterized by its unique structure, which includes a hydroxynonyl group attached to a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-hydroxynonyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. Purification of the product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dioxin ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 6-(2-oxononyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one.
Reduction: Formation of 6-(2-hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxane-4,6-diol.
Substitution: Formation of 6-(2-halogenononyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one.
Scientific Research Applications
6-(2-Hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dioxin ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[3,4-Dihydroxy-2-Hydroxymethyl-5-(2-Hydroxy-Nonyl)-Tetrahydro-Furan-2-Yloxy]-6-Hydroxymethyl-Tetra Hydro-Pyran-3,4,5-Triol: This compound shares a similar hydroxynonyl group but differs in its ring structure, which is a tetrahydrofuran derivative.
Erythro-9-[3-(2-Hydroxynonyl)]adenine: This compound also contains a hydroxynonyl group and is known for its inhibitory effects on dynein ATPase activity.
Uniqueness
6-(2-Hydroxynonyl)-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is unique due to its dioxin ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
412277-03-3 |
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Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
6-(2-hydroxynonyl)-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C15H26O4/c1-4-5-6-7-8-9-12(16)10-13-11-14(17)19-15(2,3)18-13/h11-12,16H,4-10H2,1-3H3 |
InChI Key |
MGJZUJHXVKFUIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC1=CC(=O)OC(O1)(C)C)O |
Origin of Product |
United States |
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